2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide
Description
This compound is a quinazolinone derivative featuring a benzodioxolylmethyl substituent at position 3, a morpholine ring at position 6, and a sulfanyl-linked butanamide moiety substituted with a 2-methoxyphenyl group. The quinazolinone core is a common pharmacophore in kinase inhibitors, while the benzodioxole and morpholine groups may enhance solubility and binding affinity .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6S/c1-3-28(29(36)32-24-6-4-5-7-25(24)38-2)42-31-33-23-10-9-21(34-12-14-39-15-13-34)17-22(23)30(37)35(31)18-20-8-11-26-27(16-20)41-19-40-26/h4-11,16-17,28H,3,12-15,18-19H2,1-2H3,(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDRMXNFPOTYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Quinazolinone Core: The quinazolinone core is synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with the quinazolinone intermediate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazolinone-morpholine intermediate with a thiol reagent.
Final Coupling with Butanamide: The final step involves coupling the intermediate with N-(2-methoxyphenyl)butanamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazolinone core or the sulfanyl linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or morpholine rings, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
Scientific Research Applications
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new quinazolinone derivatives with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells, reduction of inflammation, and inhibition of microbial growth.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s quinazolinone core distinguishes it from triazole or hexanamide-based analogs. This core is associated with kinase inhibition and DNA intercalation .
- The sulfanyl bridge in the target compound may confer redox-modulatory properties, contrasting with the thione or amide linkages in analogs .
Key Observations :
- The target compound’s amide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6], but it lacks the C=S band, indicating a stable sulfanyl linkage .
- The absence of S-H vibrations (~2500–2600 cm⁻¹) in the target compound confirms the sulfanyl group’s non-tautomeric nature, unlike thiol-thione equilibria in [7–9] .
Bioactivity and Target Profiling
Table 3: Bioactivity Clustering and Target Correlations
Key Observations :
- The target compound’s quinazolinone-morpholine architecture aligns with kinase inhibitors (e.g., EGFR/PI3K), whereas sulfonyl-containing analogs [4–6] target microbial enzymes .
- Molecular networking (cosine scores >0.8) would cluster the target compound with other quinazolinones, distinguishing it from triazole or hexanamide derivatives .
- Bioactivity profiling suggests divergent mechanisms compared to butanamide derivatives (m, n, o), which likely inhibit proteases due to stereochemical complexity .
Biological Activity
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Quinazoline Core : This is typically achieved through cyclization reactions.
- Introduction of the Benzodioxole Moiety : Coupling reactions are employed to attach this group.
- Thioether Formation : A nucleophilic substitution reaction introduces the sulfanyl group.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially affecting cancer cell proliferation.
- Signaling Pathways Modulation : It may interfere with signaling cascades that regulate cell survival and apoptosis.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . For instance:
The compound demonstrated a strong inhibitory effect on DNA synthesis in both A549 and C6 cell lines, indicating its potential as a therapeutic agent in oncology.
Mechanistic Insights
Further investigations into the mechanism revealed that the compound might act by inhibiting SIRT1 (a protein involved in cellular regulation), which was supported by docking studies suggesting a favorable binding affinity to the target site . This inhibition could lead to altered gene expression patterns associated with cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
